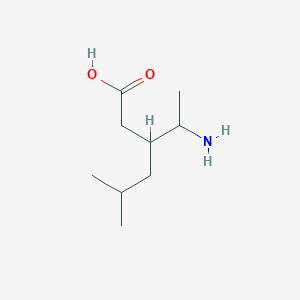
Hexanoic acid, 3-(1-aminoethyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the carbon chain of hexanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can be achieved through several methods. One common approach involves the reaction of hexanoic acid with an appropriate amine under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as esterification, amidation, or reductive amination. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- may involve large-scale chemical processes. These processes often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is also common to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participate in metabolic pathways, and modulate biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 3-(1-aminoethyl)-5-methyl- can be compared with other similar compounds, such as:
3-(1-Aminoethyl)Nonanedioic Acid: This compound shares a similar structure but has a longer carbon chain.
Aminocaproic Acid:
tert-Butyloxycarbonyl-protected Amino Acids: These compounds are used in peptide synthesis and have protective groups to prevent unwanted reactions.
The uniqueness of Hexanoic acid, 3-(1-aminoethyl)-5-methyl- lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
219136-10-4 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
3-(1-aminoethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-6(2)4-8(7(3)10)5-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
IRQCKMBXGOKUDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(=O)O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















